molecular formula C19H20N2O4S B021357 Pioglitazone N-Oxide CAS No. 145350-09-0

Pioglitazone N-Oxide

カタログ番号 B021357
CAS番号: 145350-09-0
分子量: 372.4 g/mol
InChIキー: YTKQAGFCVMHNHM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pioglitazone is a thiazolidinedione with antihyperglycemic properties, acting as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ) (Johnson et al., 1996). It's widely used in managing type 2 diabetes mellitus, influencing insulin sensitivity and glucose regulation. The drug's modification to its N-Oxide form could potentially alter its pharmacokinetic and pharmacodynamic properties, though specific studies on this derivative are sparse.

Synthesis Analysis

The synthesis of Pioglitazone and its derivatives involves multiple steps, including Meerwein arylation and Knoevenagel condensation processes (Momose et al., 1991). These methods allow for the introduction of various functional groups, potentially including the N-Oxide moiety, though the specific synthesis route for Pioglitazone N-Oxide isn't directly detailed in available literature.

Molecular Structure Analysis

Pioglitazone's molecular structure is critical for its function as a PPARγ agonist. The presence of the thiazolidinedione nucleus is essential for its activity, with modifications to its structure, such as the addition of an N-Oxide group, potentially affecting its binding affinity and activity at the receptor level. However, detailed molecular analyses focusing on the N-Oxide derivative specifically were not found.

Chemical Reactions and Properties

Pioglitazone's chemical reactivity, including its interactions with nitric oxide synthase and PPARγ pathways, plays a crucial role in its pharmacological effects. For instance, its involvement in nitric oxide-mediated pathways has been highlighted in various studies, indicating its complex interplay with biochemical signaling mechanisms (Dehmer et al., 2004).

Physical Properties Analysis

The physical properties of Pioglitazone, such as solubility and stability, are crucial for its pharmacokinetics. Encapsulation techniques using redox nanoparticles have been explored to improve its solubility and reduce toxic side effects, suggesting potential methods to enhance the delivery and efficacy of Pioglitazone and its derivatives (Thangavel et al., 2016).

科学的研究の応用

3. Treatment of Type 2 Diabetes

  • Methods of Application : Pioglitazone is taken orally, often in combination with other antidiabetic medications such as metformin, a sulfonylurea, or insulin .
  • Results : Pioglitazone enhances cellular responsiveness to insulin, increases insulin-dependent glucose disposal, and improves impaired glucose homeostasis . These effects result in lower plasma glucose concentrations, lower plasma insulin concentrations, and lower HbA1c values .

4. Psychiatry: Bipolar Disorder and Major Depression

  • Results : While some studies have shown promise, the effectiveness of Pioglitazone in these applications is still under investigation .

5. Treatment of Nonalcoholic Steatohepatitis

  • Results : While some studies have shown promise, the effectiveness of Pioglitazone in this application is still under investigation .

6. Treatment of Polycystic Ovarian Syndrome

  • Results : While some studies have shown promise, the effectiveness of Pioglitazone in this application is still under investigation .

Safety And Hazards

Pioglitazone N-Oxide is harmful if swallowed, inhaled, or in contact with skin . It can cause skin irritation and serious eye irritation . It’s recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .

将来の方向性

Pioglitazone has been widely used as an insulin sensitizer drug for type 2 diabetes mellitus (T2DM). Despite the increased risk of hospitalization for heart failure due to fluid retention, pioglitazone is consistently associated with reduced risk of myocardial infarction and ischemic stroke both in primary and secondary prevention . With appropriate prescription and titration, pioglitazone remains a useful tool in the arsenal of the clinical diabetologist .

特性

IUPAC Name

5-[[4-[2-(5-ethyl-1-oxidopyridin-1-ium-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-2-13-3-6-15(21(24)12-13)9-10-25-16-7-4-14(5-8-16)11-17-18(22)20-19(23)26-17/h3-8,12,17H,2,9-11H2,1H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTKQAGFCVMHNHM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C[N+](=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30443587
Record name Pioglitazone N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pioglitazone N-Oxide

CAS RN

145350-09-0
Record name Pioglitazone N-Oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30443587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The hydrochloric acid salt of pioglitazone (3 g, 7.64 mmol) was dissolved in N,N-dimethylformamide (DMF, 50 mL) and neutralized by addition of an aqueous solution of sodium bicarbonate (NaHCO3, 0.641 g, 7.64 mmol in 6 mL water). The reaction mixture was diluted with water and the white solid was filtered off. It was rinsed with water and dried under vacuum. The resulting solid was resuspended in dichloromethane (CH2Cl2), and meta-chloroperbenzoic acid (m-CPBA, 50% by weight, 2.64 g, 7.64 mmol) was added to the mixture while maintaining the temperature at about 10° C. The reaction mixture was stirred at room temperature for 2 days, and then one more equivalent of m-CPBA (2.64 g, 7.64 mmol) was added. The reaction mixture was stirred for 2 h, then diluted with CH2Cl2 (50 mL). The organic layer was washed with 10% Na2S2O3 in water/water (2:1 v:v), then with 1:1 v:v 10% NaHCO3 in water/water (1:1 v:v). The resulting organic mixture was dried over sodium sulfate, filtered and solvent evaporated to give the crude N-oxide, which was further purified by flash chromatography on silica gel (gradient elution: CH2Cl2/10% MeOH in CH2Cl2 from 9:1 to 1:1). Fractions containing the pure N-oxide were pooled and evaporated to give the title compound (1.313 g, 3.53 mmol, 46.2% yield). LC/MS: 373 (M+1)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two
Quantity
2.64 g
Type
reactant
Reaction Step Three
Quantity
2.64 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Six
Yield
46.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pioglitazone N-Oxide
Reactant of Route 2
Pioglitazone N-Oxide
Reactant of Route 3
Reactant of Route 3
Pioglitazone N-Oxide
Reactant of Route 4
Reactant of Route 4
Pioglitazone N-Oxide
Reactant of Route 5
Reactant of Route 5
Pioglitazone N-Oxide
Reactant of Route 6
Reactant of Route 6
Pioglitazone N-Oxide

Citations

For This Compound
12
Citations
K Ramulu, TT Kumar, SR Krishna… - Die Pharmazie-An …, 2010 - ingentaconnect.com
… spectral data (1H NMR, 13C NMR, MS and IR), oxidative degradation impurity, base degradation impurity-1 and base degradation impurity-2 were characterized as pioglitazone N-oxide…
Number of citations: 14 www.ingentaconnect.com
RA Johnson, VP Marshall, GP Li, JC Sih… - The Journal of …, 1996 - jstage.jst.go.jp
and potency to those of pioglitazone itself.9) Further Page 1 788 THE JOURNAL OF ANTIBIOTICS Microbiological 7V-Deoxygenation and C-Oxygenation of Pioglitazone-TV-oxide …
Number of citations: 3 www.jstage.jst.go.jp
N Satheeshkumar, S Shantikumar, R Srinivas - Journal of pharmaceutical …, 2014 - Elsevier
… Oxidative degradation impurity and base degradation impurity were characterized as pioglitazone N-oxide, 3-(4-(2-(5-ethylpyridine-2yl)ethoxy) phenyl)-2-mercaptopropanoic acid and 2-…
Number of citations: 45 www.sciencedirect.com
SP Tanis, TT Parker, JR Colca, RM Fisher… - Journal of medicinal …, 1996 - ACS Publications
… Toward that end, pioglitazone N-oxide (31) was treated with trifluoracetic anhydride (TFAA) in refluxing methylene chloride for 2 h. After cooling to room temperature, the solvent, …
Number of citations: 107 pubs.acs.org
AK Sharma - 2016 - wjpr.s3.ap-south-1.amazonaws.com
Pioglitazone is an oral anti-hyperglycemic agent. It is used for the treatment of diabetes mellitus type 2. It selectively stimulates nuclear receptor peroxisome proliferator-activated …
Number of citations: 0 wjpr.s3.ap-south-1.amazonaws.com
PJ Harrington - 2011 - books.google.com
… This same hydroxyated pioglitazone 33 is also directly available from pioglitazone (1) by conversion to pioglitazone N-oxide (39) and rearrangement using a modification of the …
Number of citations: 52 books.google.com
N Satheeshkumar, S Shantikumar, R Srinivas - 2014 - cyberleninka.org
Pioglitazone is an oral anti-hyperglycemic agent. It is used for the treatment of diabetes mellitus type 2. It selectively stimulates nuclear receptor peroxisome proliferator-activated …
Number of citations: 0 cyberleninka.org
CS Kothari - Asian J. Research Chem, 2013 - academia.edu
Stress testing of the drug substance can help to identify the likely degradation products, which can in turn help to establish the degradation pathways and the intrinsic stability of the …
Number of citations: 8 www.academia.edu
AK Landge, VK Deshmukh… - Journal of Current …, 2013 - search.proquest.com
… The oxidative degradation impurity, base degradation impurity-1 and base degradation impurity-2 were characterized as pioglitazone N-oxide, 3-(4-(2-(5-ethylpyridine2yl) ethoxy) …
Number of citations: 5 search.proquest.com
JSIR India, NN Kaishi, SK Kaishi - Process Biochemistry, 1997
Number of citations: 0

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。